3,5-diaminobenzenesulfonic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O3S |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
3,5-diaminobenzenesulfonic acid |
InChI |
InChI=1S/C6H8N2O3S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11) |
InChI Key |
NSWDWUHBMOIGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)S(=O)(=O)O)N |
Origin of Product |
United States |
Advanced Material Science and Engineering Applications of 3,5 Diaminobenzenesulfonic Acid Derivatives
Catalytic Applications
The unique chemical architecture of polymers derived from 3,5-diaminobenzenesulfonic acid lends itself to a variety of catalytic applications, from acting as solid acid catalysts in biomass conversion to facilitating photocatalytic processes and mimicking the behavior of natural enzymes.
Polymers incorporating sulfonic acid groups are increasingly recognized for their potential as solid acid catalysts. These materials offer the advantages of easy separation from reaction products, reduced corrosion, and potential for recyclability, making them a more sustainable alternative to liquid acid catalysts.
The conversion of fructose (B13574) into 5-hydroxymethylfurfural (B1680220) (HMF) is a critical step in the valorization of biomass, as HMF is a key platform chemical for the production of biofuels and other valuable chemicals. acs.org Solid acid catalysts derived from sulfonated polymers have demonstrated significant promise in this area. For instance, sulfonated polyaniline (SPAN) has been developed as an effective solid organocatalyst for the dehydration of fructose to HMF. researchgate.netresearchgate.net The Brønsted acidity conferred by the sulfonic acid groups is crucial for the catalytic activity. researchgate.net
In one study, a sulfonated polyaniline catalyst achieved a 71% yield of HMF from fructose, with the significant advantage of completely suppressing the rehydration of HMF to levulinic acid and formic acid. researchgate.netresearchgate.net This high selectivity is attributed to the formation of hydrogen bonds between the sulfonic acid groups and the quinoid imine nitrogens within the polymer structure, which confines the Brønsted acidity and makes it highly effective for the desired dehydration reaction. researchgate.net The covalent bonding of the sulfonic acid groups to the polymer backbone also ensures the stability and recyclability of the catalyst. researchgate.net
Other research has explored the use of different solid acid catalysts, highlighting the importance of catalyst structure and reaction conditions. For example, a highly sulfonated polyaniline-based organocatalyst (S-A-PAN-H) achieved an 88.8% HMF yield in DMSO at 140°C under a nitrogen atmosphere. acs.org Similarly, a novel solid acid catalyst, TPA/ZSM-5, demonstrated an 80.75% yield of HMF at 140°C and could be reused five times while maintaining a yield above 75%. nih.govdntb.gov.ua
Table 1: Performance of Various Solid Acid Catalysts in Fructose Dehydration to HMF
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | HMF Yield (%) | Reference |
| Sulfonated Polyaniline (SPAN) | Water/1,4-dioxane | Not specified | Not specified | 71 | researchgate.netresearchgate.net |
| S-A-PAN-H | DMSO | 140 | Not specified | 88.8 | acs.org |
| TPA/ZSM-5 | Not specified | 140 | 2 | 80.75 | nih.govdntb.gov.ua |
| Amberlyst-70 | Not specified | 147 | 1 | 93 | acs.org |
| Fe₃O₄@SiO₂-SO₃H | Not specified | Not specified | Not specified | 96.1 | acs.org |
| SBA-15-SO₃H | DMSO | 130 | 1 | 78.7 | acs.org |
| TiO₂-SO₃H | Water | 140 | Not specified | 71 | frontiersin.org |
The photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels and chemicals is a promising strategy for mitigating greenhouse gas emissions and addressing energy shortages. nih.govmdpi.com Polymers derived from monomers containing sulfonic acid groups are being explored for this purpose due to their unique electronic properties and stability.
For example, a composite photocatalyst made of a sulfonated porphyrin polymer (s-COP-P) and hydroxylated TiO₂ (P25m) has shown high efficiency in converting CO₂ to methane (B114726) (CH₄). nih.govorientjchem.org The optimal composite exhibited a CH₄ production rate of 15.5 µmol g⁻¹ h⁻¹ with a selectivity greater than 90%. nih.govorientjchem.org This enhanced performance was attributed to improved separation of photogenerated charge carriers and the high stability of the composite catalyst, which maintained its performance over multiple cycles. nih.govorientjchem.org
The development of synthetic materials that can mimic the catalytic activity of natural enzymes is a rapidly growing field of research. Polymers derived from functional monomers, such as those containing sulfonic acid groups, can be designed to create specific microenvironments that facilitate enzyme-like catalytic reactions.
While direct studies on this compound-derived polymers as enzyme mimics are emerging, the principle has been demonstrated with related sulfonated polymers. For instance, sulfonated polyaniline (SPANI), which can be synthesized from sulfonated anilines like 3-aminobenzenesulfonic acid, has been a subject of interest. nih.govresearchgate.net The synthesis of SPANI itself can be catalyzed by enzymes such as laccase, highlighting the interaction between these polymers and biological catalysts. nih.govorientjchem.orgresearchgate.net
The concept of enzyme-mimicking catalysis often involves creating a structure with specific active sites. For example, artificial enzymes have been designed with catalytic triads that mimic the active sites of natural enzymes. The incorporation of sulfonic acid groups into a polymer backbone can create a high density of proton-conducting sites, potentially mimicking the proton-transfer reactions common in many enzymatic processes. Furthermore, the self-assembly of such polymers can create nano- and micro-structures that concentrate reactants and facilitate catalysis, similar to the hydrophobic pockets of enzymes.
Solid Acid Catalysis in Organic Transformations
Separation Technologies
The ability to create polymers with controlled porosity and chemical affinity makes derivatives of this compound valuable in separation technologies. In particular, they have been used to develop advanced membranes for gas separation.
Polyimides are a class of high-performance polymers known for their excellent thermal and chemical stability. By incorporating sulfonic acid groups into the polyimide backbone, for example by using a sulfonated diamine monomer like a derivative of this compound, it is possible to create membranes with enhanced gas separation properties, particularly for CO₂ separation.
The sulfonic acid groups can induce strong hydrogen bonding and charge transfer complexes, leading to tighter polymer chain packing. This can increase the selectivity of the membrane for CO₂ over other gases like methane (CH₄). For instance, a polyimide synthesized from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid (TrMSA) showed a 35.6% increase in CO₂/CH₄ selectivity compared to a similar polyimide with a carboxyl group instead of a sulfonic acid group.
Table 2: Gas Separation Performance of a Sulfonated Polyimide Membrane (6FDA-TrMSA)
| Gas Pair | Selectivity | Reference |
| CO₂/CH₄ | Increased by 35.6% compared to non-sulfonated analogue |
Another important consideration is the plasticization of the membrane by CO₂ at high pressures, which can reduce its selectivity. Research has shown that while sulfonated polyimide membranes can exhibit plasticization, the strong intermolecular interactions provided by the sulfonic acid groups can help to mitigate this effect to some extent.
Adsorption of Micropollutants, Dyes, and Antibiotics by Porous Materials
The presence of both amine and sulfonic acid functional groups makes derivatives of this compound excellent candidates for creating porous materials with high adsorption capacities for a variety of environmental pollutants. These functional groups can interact with pollutant molecules through electrostatic interactions, hydrogen bonding, and other mechanisms, leading to their effective removal from aqueous solutions.
A notable example is the synthesis of a crosslinked porous polyamine resin using a derivative, 3,5-diaminobenzoic acid. researchgate.net This resin has demonstrated remarkable efficiency in adsorbing both cationic and anionic dyes from water. researchgate.net The porous structure and the presence of amino and carboxylic acid groups on the resin's surface provide active sites for the binding of dye molecules. Research has shown that such resins can exhibit very high adsorption capacities for dyes like methylene (B1212753) blue (MB), Congo red (CR), and rhodamine B (RhB). researchgate.net The adsorption process is influenced by factors such as the pH of the solution and the initial dye concentration. researchgate.net
The table below summarizes the maximum adsorption capacities of a 3,5-diaminobenzoic acid-containing resin for different dyes.
Table 1: Adsorption Capacities of a Porous Polyamine Resin
| Dye | Maximum Adsorption Capacity (mg/g) | Optimal pH |
|---|---|---|
| Methylene Blue (MB) | 1273.8 | 8.0 |
| Congo Red (CR) | 447.1 | 5.1 |
| Rhodamine B (RhB) | 680.5 | 7.2 |
Data sourced from research on a novel cross-linked polymer TRIDABA. researchgate.net
Furthermore, the principle of using diaminobenzene derivatives has been extended to the functionalization of magnetic nanoparticles for the removal of anionic pollutants. For instance, magnetic iron-oxide nanoparticles functionalized with 3,5-diaminobenzoic acid have been synthesized for the magnetically recyclable adsorption of anionic azo dyes from wastewater. researchgate.net The amino groups on the surface of the nanoparticles can be protonated at acidic pH, creating positively charged sites that effectively bind with anionic dye molecules. researchgate.net This approach not only provides a high surface area for adsorption but also allows for the easy separation of the adsorbent from the water using a magnetic field. researchgate.net
Functional and Smart Materials Development
The unique chemical structure of this compound and its derivatives allows for their incorporation into a variety of functional and smart materials, including conductive polymers, pH-responsive systems, and electrorheological fluids.
In the realm of conductive polymers, derivatives of aminobenzenesulfonic acid are of significant interest for the synthesis of "self-doped" polymers. The sulfonic acid group, being covalently attached to the polymer backbone, can act as a dopant, leading to polymers that are electrically conductive without the need for an external doping agent. This enhances their processability and stability.
The electropolymerization of aminobenzenesulfonic acids, such as the 2- and 4-isomers, has been systematically investigated, as has their copolymerization with aniline (B41778). researchgate.netuc.pt These studies have shown that the incorporation of the sulfonic acid group can lead to a decrease in the drop in conductivity with increasing pH. uc.pt While specific research on the homopolymer of this compound is less common, copolymers of 3-aminobenzenesulfonic acid with aniline have been synthesized and characterized. researchgate.netresearchgate.net The resulting copolymers exhibit granular or nanofiber morphologies depending on the monomer ratio. researchgate.netresearchgate.net The presence of both amino groups in this compound could potentially lead to cross-linked or branched polymer structures, further influencing the material's properties. The development of hybrid materials based on conductive polymers is a rapidly growing field, with applications in energy storage, electrocatalysis, and sensors. researchgate.net
Materials that can respond to changes in pH are crucial for applications such as drug delivery, sensors, and smart coatings. The amphoteric nature of this compound, possessing both basic amino groups and an acidic sulfonic acid group, makes it an ideal monomer for creating pH-responsive polymers. rsc.orgnih.gov
Polymers incorporating this monomer are expected to exhibit significant changes in their physical and chemical properties, such as solubility and conformation, in response to variations in the environmental pH. rsc.orgnih.govnih.gov At low pH, the amino groups will be protonated, leading to a positively charged polymer chain, while at high pH, the sulfonic acid group will be deprotonated, resulting in a negatively charged polymer. These charge variations can trigger swelling or shrinking of the polymer network, which can be harnessed for various applications. nih.govnih.gov For example, pH-responsive hydrogels based on such polymers could be designed to release a loaded therapeutic agent at a specific pH corresponding to a target site in the body. nih.gov
Electrorheological (ER) suspensions are a class of smart materials whose rheological properties, such as viscosity, can be rapidly and reversibly controlled by an external electric field. These materials typically consist of polarizable particles suspended in a non-conducting oil.
Research has demonstrated the development of ER suspensions using polyimide particles derived from the sodium salt of 2,5-diaminobenzenesulfonic acid. mdpi.com These polyimide particles, when dispersed in silicone oil, exhibit a significant ER effect. mdpi.com Under the influence of an electric field, the particles become polarized and form chain-like structures, leading to a substantial increase in the suspension's viscosity. mdpi.com This transition from a liquid-like to a solid-like state is reversible and occurs in milliseconds. Although this study used the 2,5-isomer, it highlights the potential of diaminobenzenesulfonic acid derivatives in creating advanced ER fluids for applications in clutches, dampers, and other adaptive mechanical systems.
Precursor for Advanced Dye Formulations
Aromatic amines and their sulfonic acid derivatives are fundamental building blocks in the synthesis of a wide range of dyes. This compound, with its two amino groups, can act as a versatile precursor in the formulation of advanced dyes, particularly reactive dyes for textiles. nih.gov
Reactive dyes are a major class of dyes used for coloring cellulosic fibers like cotton, as they form a covalent bond with the fiber, resulting in excellent wash fastness. researchgate.netijbpas.com The synthesis of these dyes often involves diazotization and coupling reactions. researchgate.netekb.egunb.ca
In the synthesis of azo dyes, diaminobenzenesulfonic acid derivatives can be utilized in two primary ways: as a diazo component or as a coupling component. researchgate.net When used as a diazo component, both amino groups can be diazotized to form a tetrazo compound, which can then be coupled with two molecules of a coupling component to form a disazo dye. Alternatively, it can act as a coupling component, where the aromatic ring is activated by the amino groups, allowing it to react with a diazonium salt.
A study on the synthesis of reactive dyes describes the use of 2,4-diamino benzene (B151609) sulfonic acid as a coupling component to produce a yellow dye. ijbpas.com Similarly, patents for reactive dyes have mentioned the use of isomers like 1,3-phenylenediamine-4-sulfonic acid as diazo components. google.com These examples strongly indicate the suitability of this compound for similar applications in creating a diverse palette of reactive dyes with desirable properties for the textile industry. nih.govresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,5-Diaminobenzoic Acid |
| Methylene Blue |
| Congo Red |
| Rhodamine B |
| Aniline |
| 2-Aminobenzenesulfonic Acid |
| 4-Aminobenzenesulfonic Acid |
| 3-Aminobenzenesulfonic Acid |
| 2,5-Diaminobenzenesulfonic Acid |
| 1,3-Phenylenediamine-4-sulfonic Acid |
Spectroscopic and Advanced Characterization for Structural and Material Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
While a specific, publicly available, peer-reviewed ¹H NMR spectrum for 3,5-diaminobenzenesulfonic acid is not readily found, the expected chemical shifts and splitting patterns can be predicted based on the structure. The aromatic protons would likely appear as distinct signals in the aromatic region of the spectrum. The protons of the amine groups would also produce characteristic signals.
For comparison, the ¹H NMR spectrum of the related compound 3,5-diaminobenzoic acid shows specific proton signals. researchgate.net Similarly, the ¹³C NMR spectrum of 3,5-diaminobenzoic acid dihydrochloride (B599025) reveals distinct peaks for each carbon atom in the molecule. chemicalbook.com In the case of benzenesulfonic acid, the aromatic protons typically resonate at specific chemical shifts, which would be influenced by the presence of the amino groups in this compound. spectrabase.com
Table 1: Predicted and Comparative NMR Data
| Compound | Nucleus | Predicted/Observed Chemical Shifts (ppm) |
|---|---|---|
| This compound | ¹H | Aromatic protons, amine protons |
| 3,5-diaminobenzoic acid | ¹H | Specific signals for aromatic and amine protons observed researchgate.net |
| 3,5-diaminobenzoic acid dihydrochloride | ¹³C | Distinct peaks for each carbon atom chemicalbook.com |
This table is populated with predictive information and data from structurally similar compounds due to the limited availability of specific data for this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. These methods measure the vibrations of bonds within the molecule, which occur at characteristic frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonic acid group (-SO₃H), the amine groups (-NH₂), and the benzene (B151609) ring. The O-H stretch of the sulfonic acid would appear as a broad band, while the S=O stretches would be found in the fingerprint region. mdpi.com The N-H stretches of the primary amine groups would also be prominent.
For comparison, the FTIR spectra of 3,5-diaminobenzoic acid and 2,5-diaminobenzenesulfonic acid show distinct peaks corresponding to their functional groups. researchgate.netnih.govchemicalbook.comspectrabase.com For instance, the IR spectrum of 2,5-diaminobenzenesulfonic acid shows characteristic peaks for the amine and sulfonic acid groups. nih.gov
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Reference Compound |
|---|---|---|---|
| Sulfonic Acid (-SO₃H) | O-H stretch | Broad, ~3000 | Benzenesulfonic acid nist.gov |
| S=O stretch | ~1250-1120 | Benzenesulfonic acid nist.gov | |
| S-O stretch | ~1080-1010 | Benzenesulfonic acid nist.gov | |
| Amine (-NH₂) | N-H stretch | ~3500-3300 | 3,5-diaminobenzoic acid chemicalbook.com |
| N-H bend | ~1650-1580 | 3,5-diaminobenzoic acid chemicalbook.com | |
| Aromatic Ring | C-H stretch | ~3100-3000 | General Aromatic Compounds |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique provides information about the electronic structure and optical properties of a compound.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to the π-π* transitions of the benzene ring. The presence of the amino and sulfonic acid groups will influence the position and intensity of these absorption maxima (λ_max). In studies of highly sulfonated polyaniline, a polymer that can be derived from such monomers, UV-Vis analysis is used to support findings from other spectroscopic techniques like XPS and FTIR. acs.orgacs.org
Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Molecular Weight and Polymer Composition Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for determining molecular weight distributions and the composition of repeating units. nih.govwaters.comshimadzu.com
For this compound, a standard mass spectrum would show a molecular ion peak corresponding to its molecular weight of 188.21 g/mol . nih.gov When this compound is used as a monomer to synthesize polymers, MALDI-TOF MS can be employed to analyze the resulting polymer's molecular weight, polydispersity, and end-group structure. waters.com The choice of matrix and cationizing agent in MALDI-TOF MS is crucial for obtaining reliable data for polymers. nih.gov
X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of solid materials. While single crystal X-ray diffraction provides the most detailed atomic arrangement, powder XRD is used to identify crystalline phases and assess crystallinity.
Electron Microscopy Techniques (e.g., SEM, TEM) for Morphological and Nanostructural Investigation
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the surface morphology and internal nanostructure of materials.
While these techniques are not typically used for the analysis of a small molecule like this compound in its crystalline form, they are invaluable for characterizing materials synthesized from it. For instance, when this compound is used to create polymers or functionalize other materials, SEM can reveal the surface texture and topography, while TEM can provide details about the internal structure at the nanoscale. These techniques have been used to study membranes modified with related compounds to enhance their properties.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material.
XPS is particularly useful for analyzing polymers and modified surfaces. In the context of materials derived from this compound, such as sulfonated polyaniline, XPS can determine the level of sulfonation (S/N ratio) and the oxidation state of the nitrogen atoms. acs.orgacs.org Studies on highly sulfonated polyaniline have shown that XPS analysis can reveal a high sulfonation level, which is consistent with results from elemental analysis, UV-Vis, and FTIR. acs.orgacs.org The deconvolution of the N 1s and S 2p core level spectra provides detailed information about the chemical environment of these elements. acs.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-diaminobenzenesulfonic acid |
| 2,5-diaminobenzenesulfonic acid |
| 3,5-diaminobenzoic acid |
| 3,5-diaminobenzoic acid dihydrochloride |
| Benzenesulfonic acid |
| Polyaniline |
Thermal Analysis Techniques (e.g., TGA) for Thermal Stability and Degradation Profiles
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability and decomposition characteristics of materials by measuring weight loss as a function of temperature. For polymers incorporating this compound, TGA reveals the temperature thresholds at which significant degradation occurs.
For instance, a polyamide single-ion conducting polymer electrolyte synthesized using this compound demonstrates high thermal stability. TGA data for this polymer, designated as Compound (2), shows that it retains approximately 95% of its weight up to 300 °C under a nitrogen atmosphere. chemicalbook.com Significant weight loss is observed only at temperatures exceeding 400 °C, indicating the material's suitability for applications requiring thermal robustness below this range. chemicalbook.com
Similarly, studies on related sulfonated polyanilines (PANI) reveal multi-stage degradation profiles. The initial weight loss, typically below 150 °C, is attributed to the evaporation of moisture and other volatile components. nih.govresearchgate.net A subsequent stage involves the loss of the sulfonic acid dopant, which for some PANI systems occurs around 228 °C to 302 °C. nih.gov The primary polymer chain begins to degrade at higher temperatures. For example, some forms of PANI start to decompose above 250 °C, while others show enhanced stability with degradation onsets around 310 °C. chemicalbook.comresearchgate.net The presence of sulfonic acid groups can influence this stability; crosslinking involving these groups can elevate the degradation temperature of the polymer backbone to around 170-173 °C in certain systems. researchgate.net
Below is a data table summarizing the thermal degradation stages for materials containing sulfonated aromatic amines, including those structurally related to this compound.
Interactive Data Table: Thermal Degradation Profiles of Related Sulfonated Polymers
| Polymer System | Stage 1: Volatiles Loss (°C) | Stage 2: Dopant/Side Group Loss (°C) | Stage 3: Main Chain Degradation (°C) | Reference |
|---|---|---|---|---|
| Polyamide with this compound | - | - | > 400 (Significant Loss) | chemicalbook.com |
| Sulfonated Polyaniline (PANI-ES) | ~75 | ~38 (pTSA Dopant) | 170 - 173 | researchgate.net |
| PANI-Dye Copolymer (PANI-3R(ES)) | < 100 | > 310 | Gradual decomposition with temp. | chemicalbook.com |
| Poly(2-methoxyaniline-5-sulfonic acid) Copolymer | < 150 | 150 - 340 (incl. desulfonation) | > 523 | nih.gov |
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties
Cyclic voltammetry (CV) is a key technique for investigating the redox properties of electroactive materials, such as polymers derived from this compound. These polymers, often categorized as self-doped or sulfonated polyanilines, exhibit characteristic electrochemical behavior due to the presence of both amine and sulfonic acid functionalities.
The sulfonic acid group (–SO₃H) acts as an internal dopant, allowing the polymer to maintain its electroactivity over a wider pH range compared to externally doped polyaniline. chemicalbook.com CV studies on copolymers of aniline (B41778) and various aminobenzenesulfonic acids reveal redox processes characteristic of partially sulfonated polyaniline. chemicalbook.com The voltammograms typically show two main redox couples corresponding to the transition between different oxidation states of the polymer: leucoemeraldine (fully reduced), emeraldine (B8112657) (partially oxidized, conducting state), and pernigraniline (fully oxidized). nih.gov
For example, the oxidation of the leucoemeraldine form to the emeraldine salt is often observed as an anodic peak around 0.22 V, while the further oxidation to the pernigraniline state can appear at higher potentials, such as 0.68 V. nih.gov The presence and position of these peaks are influenced by the specific monomer structure, the degree of sulfonation, and the electrolyte conditions. nih.govCurrent time information in Bangalore, IN. In some sulfonated polyanilines, a clear redox couple with a formal potential around +0.14 V vs. Ag/AgCl has been reported, which is consistent with the emeraldine-pernigraniline transition. nih.gov The electrochemical activity of these polymers can be maintained even in neutral media, a significant advantage of the self-doping sulfonic acid group. chemicalbook.com
The table below outlines the typical redox peak potentials observed in cyclic voltammograms of related sulfonated polyaniline systems.
Interactive Data Table: Redox Potentials of Sulfonated Polyaniline Derivatives
| Polymer/System | Oxidation Peak 1 (V vs. ref) | Oxidation Peak 2 (V vs. ref) | Reduction Peaks (V vs. ref) | Reference Electrode | Reference |
|---|---|---|---|---|---|
| Polyaniline (general) | ~0.22 (Leucoemeraldine → Emeraldine) | ~0.68 (Emeraldine → Pernigraniline) | Corresponding reduction peaks | Ag/AgCl | nih.gov |
| Sulfonated PAn (PANAMBSA) | Formal Potential: +0.14 | - | Corresponding reduction peak | Ag/AgCl | nih.gov |
| Chloride-doped PANI | 1.0 - 1.2 | - | 0.2 - 0.8 | Not specified | acs.org |
| Poly(azomethine)s | Irreversible Oxidation | - | -1.93 to -1.52 (Reversible) | SCE | researchgate.net |
Nitrogen Adsorption-Desorption Measurements for Porous Material Characterization
Nitrogen adsorption-desorption measurements, commonly analyzed using the Brunauer-Emmett-Teller (BET) method, are essential for characterizing the porous structure of materials. This includes determining the specific surface area, pore volume, and pore size distribution. While this compound itself is a non-porous molecular compound, it serves as a critical monomer for synthesizing porous organic polymers (POPs) and polymers of intrinsic microporosity (PIMs).
The incorporation of monomers with rigid, non-planar structures and functional groups like sulfonic acid can be used to tailor the porosity of the resulting polymer network. A patent describes the synthesis of Tröger's base polymers using monomers including this compound, resulting in copolymers with high apparent surface areas, often exceeding 100 m²/g and preferably greater than 150 m²/g as determined by the BET method. google.com
However, the introduction of sulfonic acid groups can also lead to stronger intermolecular hydrogen bonding, which may result in tighter polymer chain packing and consequently, a lower surface area compared to non-functionalized analogues. researchgate.net For example, a polyimide synthesized from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and a trimethyl-substituted sulfonated diamine (a derivative of this compound) exhibited a significantly lower BET surface area compared to its non-sulfonated counterparts. researchgate.net This highlights the complex interplay between monomer structure and the resulting material porosity.
The table below presents BET surface area data for porous polymers synthesized from sulfonated aromatic diamines.
Interactive Data Table: BET Surface Area of Porous Polymers from Sulfonated Diamines
| Polymer Type | Monomers Used | BET Surface Area (m²/g) | Key Finding | Reference |
|---|---|---|---|---|
| Tröger's Base Polymer | This compound, tetrakis(4-aminophenyl)methane, etc. | > 100 - 150 | Creation of microporous networks. | google.com |
| Sulfonated Polyimide | 6FDA and 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid | Lower than non-sulfonated analogues | Sulfonic acid groups led to tighter chain packing. | researchgate.net |
| N-Arylcarbazole MPN | Fluorenone and thiophene-modified monomers | 611 - 1222 | Modification of monomer increases surface area. | researchgate.net |
| Poly(azomethine-sulfone) | Barbituric acid and 4,4'-diamino diphenyl sulfone | Not specified (mesoporous) | Crosslinking creates porous networks. | nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. For this compound, this analysis serves to confirm its purity and verify that its elemental composition matches the theoretical values calculated from its chemical formula, C₆H₈N₂O₃S. nih.gov
The theoretical composition is a prerequisite for confirming the successful synthesis and purification of the compound. It is also essential in the development of polymers, where the elemental analysis of the final polymer product confirms the successful incorporation of the monomer units in the expected ratios. acs.org For example, in the polymerization of various diamines with sulfur monochloride, elemental analysis was used to verify that the amount of sulfur in the resulting polymers matched the predictions based on the monomer feed ratios. acs.org
The theoretical elemental composition of this compound is presented in the table below. Any significant deviation from these values in an experimental sample would indicate the presence of impurities or incomplete synthesis.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 38.30 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.28 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.89 |
| Oxygen | O | 15.999 | 3 | 47.997 | 25.50 |
| Sulfur | S | 32.06 | 1 | 32.060 | 17.04 |
| Total | C₆H₈N₂O₃S | - | - | 188.201 | 100.00 |
Theoretical and Computational Investigations of 3,5 Diaminobenzenesulfonic Acid Systems
Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and has been applied to systems similar to 3,5-diaminobenzenesulfonic acid to understand their reactivity and electronic characteristics.
While specific DFT studies on this compound are not abundant in the public literature, extensive research on analogous molecules, such as its isomer 2,5-diaminobenzenesulfonic acid (DABA), provides a strong framework for understanding its potential properties. For instance, in studies of covalent organic frameworks (COFs) derived from DABA, DFT calculations have been instrumental. acs.org DFT-based molecular simulations are employed to investigate material properties, including the distribution of electron clouds and electrostatic potentials. acs.org
In a study on a COF named NUS-9, synthesized using 2,5-diaminobenzenesulfonic acid, DFT calculations using the DMol3 module with the GGA-BLYP functional were performed for molecular modeling, geometry optimization, and property calculation. acs.org These simulations revealed that the maximum negative potential was localized at the sulfonic acid (–SO₃⁻) groups. acs.org Such findings are critical for understanding how these molecules interact with other species, for example, showing abundant coordination sites for ions like Li⁺. acs.org Similar calculations for this compound would elucidate its electronic landscape, highlighting regions of high and low electron density, which are key to predicting its chemical reactivity.
Table 1: Representative DFT Functionals and Basis Sets for Aromatic Amine and Sulfonic Acid Systems
| Functional | Basis Set | Typical Application |
| B3LYP | 6-311++G(d,p) | Geometry optimization, electronic properties |
| M06-2X | 6-311G(d,p) | Thermochemistry, kinetics, noncovalent interactions |
| PBE | def2-TZVP | Solid-state systems, periodic structures |
| GGA-BLYP | DNP | Geometry optimization, property calculations in materials science |
This table is a representative example of computational methods used in DFT studies and does not represent specific results for this compound.
Materials derived from sulfonated aromatic compounds are of great interest for applications in proton exchange membranes (PEMs) for fuel cells. DFT, in conjunction with other methods, can predict the proton conductivity of such materials. While direct DFT predictions for polymers from this compound are not available, studies on similar sulfonated polymers like sulfonated polysulfone (sPSU) and sulfonated poly(ether ether ketone) (sPEEK) demonstrate the methodology. mdpi.comresearchgate.net
The proton conductivity in these materials is highly dependent on the morphology of the hydrated polymer and the connectivity of water channels. All-atom molecular dynamics simulations, often parameterized with data from DFT calculations, can reveal the formation of water clusters and channels within the polymer matrix. mdpi.com For sPSU membranes, simulations have shown a clear micro-phase separation between hydrophilic (sulfonic acid groups) and hydrophobic (polymer backbone) domains, forming a lamellar-like microstructure. mdpi.com The sulfonic acid groups are positioned at the interface, facilitating the formation of water channels that are essential for proton transport. mdpi.com
DFT is a powerful tool for studying the interaction of molecules with surfaces, which is crucial for applications in catalysis, sensing, and molecular electronics. The adsorption behavior of aromatic molecules on metal and other surfaces can be thoroughly investigated using DFT. researchgate.netcam.ac.uk
For example, a DFT study on the adsorption of 4,4″-diamino-p-terphenyl (DAT) on a Cu(001) surface revealed that the molecule prefers to lie flat, with the stability of the adsorption configuration being highly dependent on the adsorption sites of the benzene (B151609) rings and nitrogen atoms. researchgate.net Analysis of the electron density difference showed electron accumulation at the molecule-surface interface, indicating a strong interaction. researchgate.net
Similarly, DFT calculations could be used to assess how this compound interacts with various substrates. Such studies would involve placing the molecule at different sites and orientations on a surface and calculating the adsorption energy for each configuration. The most stable configuration corresponds to the lowest adsorption energy. The analysis of charge density differences and the projected density of states would reveal the nature of the interaction (physisorption vs. chemisorption) and how the electronic properties of the molecule change upon adsorption. researchgate.net
Molecular Dynamics (MD) Simulations for Material Behavior and Transport Phenomena
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations are particularly useful for investigating the dynamic properties of materials, such as transport phenomena, over time.
For polymers derived from this compound, MD simulations can provide insights into their structural and transport properties. In the context of proton exchange membranes, MD simulations have been extensively used to study ion and water transport in various sulfonated polymers. researchgate.netntnu.noacs.orgresearchgate.net These simulations can model the nanoscale segregation of hydrophilic and hydrophobic domains and the diffusion of water and ions within the polymer matrix. acs.org
For instance, MD simulations of hydrated sulfonated polystyrene (sPS) have shown that water forms well-defined aggregates, and the size of these aggregates increases with hydration level. acs.org The diffusion of water was found to be faster at lower sulfonation levels for the same number of water molecules per sulfonate group. acs.org In another study on sulfonated poly(ether ether ketone) (sPEEK), MD simulations revealed that as the water content increases, the distance between sulfonate groups expands, and hydronium ions become more mobile. researchgate.net These simulations also allow for the calculation of diffusion coefficients for water and ions, which are crucial parameters for understanding material performance. researchgate.net
Table 2: Representative Diffusion Coefficients from MD Simulations of Sulfonated Polymers
| Polymer | Water Content (wt%) | Temperature (°C) | Water Diffusion Coefficient (cm²/s) |
| sPEEK | 10 | 80 | ~0.5 x 10⁻⁶ |
| sPEEK | 20 | 80 | ~2.0 x 10⁻⁶ |
| sPSU | N/A | 80 | N/A |
| sPSU | N/A | 120 | N/A |
This table presents example data from studies on sPEEK and is illustrative of the type of data obtained from MD simulations. It does not represent data for polymers derived from this compound.
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and determining activation energies.
For this compound, quantum chemical calculations could be used to study various reactions, such as its polymerization, sulfonation, or reactions involving its amino groups. By modeling the reactants, products, and all possible transition states, the most energetically favorable reaction pathway can be determined. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.
Modeling of Polymerization Processes and Resulting Architectures
The polymerization of monomers like this compound can lead to polymers with interesting properties. Computational modeling can be used to simulate the polymerization process and predict the structure and properties of the resulting polymer.
A study on the enzymatic and oxidative polymerization of 3,5-diaminobenzoic acid (DIABA), a closely related molecule, provides a good example. researchgate.net In this study, polymers were synthesized, and their structures were confirmed by various spectroscopic methods. The resulting polymers were characterized for their thermal and electrochemical properties. researchgate.net The optical and electrochemical band gaps of the polymers were calculated and found to be lower than that of the monomer, which is expected for polyconjugated structures. researchgate.net
Modeling the polymerization of this compound could involve several approaches. Quantum chemical methods can be used to study the initial steps of the polymerization, such as the reaction between two monomers. For larger systems, coarse-grained models can be developed to simulate the growth of polymer chains and predict the final polymer architecture, including its molecular weight distribution and degree of branching. These models can help in understanding how the reaction conditions influence the structure of the polymer and, consequently, its material properties.
Future Research Directions and Emerging Opportunities
Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The traditional synthesis of aromatic amines often involves harsh reaction conditions and the use of hazardous reagents. Future research will focus on developing greener and more efficient synthetic pathways for 3,5-diaminobenzenesulfonic acid. Key areas of investigation will include:
Catalytic Hydrogenation: Moving away from stoichiometric reductants like iron powder, which generate significant waste, catalytic hydrogenation presents a more sustainable alternative. Research into novel catalysts, such as bimetallic or supported nanoparticle systems, could lead to higher yields and selectivities under milder conditions (e.g., lower pressure and temperature). For the related compound 3,5-diaminobenzoic acid, catalytic hydrogenation using Ni-M-Al (where M is La, Yb, or Ce) has been shown to be effective, suggesting a promising avenue for this compound. google.com
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes in terms of safety, efficiency, and scalability. The development of a continuous flow process for the synthesis of this compound could lead to improved process control, reduced reaction times, and minimized waste generation.
Bio-inspired Synthesis: Exploring enzymatic or microbial routes for the synthesis of this compound and its precursors could offer a highly sustainable and environmentally benign alternative to conventional chemical methods.
Green chemistry principles, such as the use of renewable feedstocks, solvent-free reaction conditions, and energy-efficient processes like microwave-assisted synthesis, will be central to these new synthetic strategies. mdpi.comresearchgate.netmdpi.comejcmpr.com
Exploration of New Derivatization Strategies for Tailored Functionalities
The two primary amine groups and the sulfonic acid group on the this compound backbone offer a versatile platform for chemical modification. Future research will explore new derivatization strategies to create a wide range of functional molecules with tailored properties.
Polymerization: The diamino functionality of this compound makes it an excellent monomer for the synthesis of novel polyamides, polyimides, and other polymers. By incorporating this monomer, polymers with enhanced thermal stability, flame retardancy, and ion-exchange capabilities can be developed. For instance, 3,5-diaminobenzoic acid has been used to introduce carboxylic acid groups into copolyimides to tune their gas permeation properties. researchgate.net
Supramolecular Chemistry: The sulfonic acid and amine groups can participate in non-covalent interactions such as hydrogen bonding and electrostatic interactions. This makes this compound an attractive building block for the construction of self-assembling systems, including gels, liquid crystals, and molecular capsules.
Coordination Chemistry: The amine and sulfonate groups can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, and separation.
The following table highlights potential derivatization strategies and the resulting functionalities:
| Derivatization Strategy | Functional Groups Involved | Potential Functionalities |
| Acylation | Amine groups | Modified solubility, precursor for further reactions |
| Schiff Base Condensation | Amine groups | Formation of imines, development of sensors, liquid crystals |
| Diazotization | Amine groups | Synthesis of azo dyes and pigments |
| Polymerization | Amine and sulfonic acid groups | High-performance polymers, ion-exchange membranes |
| Salt Formation | Sulfonic acid group | Modified solubility, ionic liquids |
Integration of this compound-Based Materials into Multifunctional Systems
A key area of future research will be the integration of materials derived from this compound into advanced multifunctional systems. This involves combining the unique properties of these materials with other components to create devices and systems with enhanced performance and new capabilities.
Advanced Membranes: The sulfonic acid groups can be leveraged to create proton-exchange membranes for fuel cells with high proton conductivity and good thermal and chemical stability. The amine groups can be cross-linked to control the mechanical properties and swelling of the membranes.
Hierarchical Composites: Incorporating this compound-based polymers or MOFs into other matrices, such as carbon nanotubes or graphene, can lead to the development of hierarchical composites. acs.org These materials could exhibit a synergistic combination of properties, such as high mechanical strength, electrical conductivity, and catalytic activity. For example, 2,5-diaminobenzenesulfonic acid has been used to create covalent organic frameworks (COFs) for stabilizing lithium metal anodes in batteries. acs.org
Sensors and Actuators: The ability of the sulfonic acid and amine groups to interact with various analytes and respond to external stimuli makes this compound a promising candidate for the development of chemical sensors and actuators.
Advanced Characterization Methodologies for In-Depth Understanding
A deeper understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Future research will increasingly rely on advanced characterization techniques to probe their properties at multiple length and time scales.
In-situ and Operando Techniques: Techniques such as in-situ X-ray diffraction (XRD) and spectroscopy will be essential for studying the dynamic changes in these materials under real operating conditions, for example, during a catalytic reaction or in a working fuel cell.
High-Resolution Imaging: Advanced electron microscopy techniques, such as scanning transmission electron microscopy (STEM), will provide atomic-resolution insights into the morphology and structure of nanomaterials derived from this compound.
Advanced Spectroscopic Methods: Solid-state nuclear magnetic resonance (NMR) spectroscopy and advanced vibrational spectroscopy techniques (e.g., two-dimensional infrared spectroscopy) can provide detailed information about the local chemical environment and intermolecular interactions.
Synergistic Approaches Combining Experimental and Computational Research
The combination of experimental studies with computational modeling is a powerful approach for accelerating the discovery and development of new materials. In the context of this compound, this synergy will be crucial.
Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and mechanical properties of new derivatives and materials before they are synthesized in the lab. researchgate.net This can help to guide experimental efforts and reduce the time and cost of materials discovery. For example, DFT studies have been used to investigate the effect of functionalization on the bandgap and optical properties of 3,5-diaminobenzoic acid. researchgate.net
Mechanistic Insights: Computational simulations can provide detailed mechanistic insights into reaction pathways, transport phenomena, and self-assembly processes that are often difficult to probe experimentally.
High-Throughput Screening: Combining computational screening with automated synthesis and characterization can enable the high-throughput exploration of large chemical spaces, accelerating the identification of new materials with desired properties.
The following table summarizes the synergy between experimental and computational approaches:
| Research Area | Experimental Techniques | Computational Methods | Synergistic Outcome |
| Synthesis | Catalyst screening, reaction optimization | Reaction pathway analysis, transition state calculations | Rational design of catalysts and optimized synthetic routes |
| Derivatization | Synthesis and characterization of new derivatives | Prediction of molecular properties (e.g., solubility, reactivity) | Targeted synthesis of functional molecules |
| Materials Integration | Fabrication and testing of composite materials | Simulation of interfacial interactions and transport properties | Design of multifunctional materials with enhanced performance |
| Characterization | Spectroscopy, microscopy, diffraction | Simulation of spectra, prediction of structural models | Comprehensive understanding of structure-property relationships |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new materials and technologies with significant societal impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
